4-Acetylpyridin-oxim

Übersicht

Beschreibung

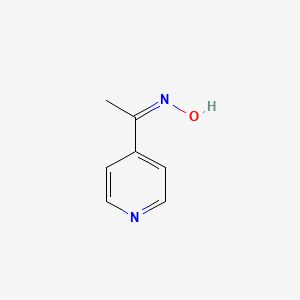

4-Acetylpyridine oxime is a chemical compound with the linear formula C7H8N2O . It has a molecular weight of 136.155 . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

4-Acetylpyridine can be converted into enaminone by refluxing with DMF/DMA reagent in dry xylene . In another research, a monomer (E)-4-acetylpyridine oxime and its terpolymers with 4-hydroxyacetophenone/4-hydroxybenzaldehyde and formaldehyde were synthesized .Molecular Structure Analysis

The molecular structure of 4-Acetylpyridine oxime includes a nucleophilic nitrogen and oxygen, and an ambiphilic carbon . The InChIKey of the compound is OZJWWTXSMXGPMI-TWGQIWQCSA-N . The compound’s canonical SMILES is CC(=NO)C1=CC=NC=C1 and its isomeric SMILES is C/C(=N/O)/C1=CC=NC=C1 .Chemical Reactions Analysis

4-Acetylpyridine is known to react with strong oxidizing agents and strong reducing agents . It has been found that some oximes of pyridine showed high activity against HIV . Moreover, it was found that such compounds are used as antidotes against the cytotoxicity of organophosphorus compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetylpyridine oxime include a molecular weight of 136.15 g/mol, a XLogP3-AA of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthese und thermische Untersuchungen von Terpolymeren

4-Acetylpyridin-oxim wurde bei der Synthese von Terpolymeren eingesetzt, die aus drei verschiedenen Monomeren bestehen. Diese Terpolymere weisen signifikante Eigenschaften wie thermische Stabilität auf, die sie für eine Vielzahl von Anwendungen wie Beschichtungen und biomedizinische Geräte geeignet machen . Die thermische Stabilität ist entscheidend für Materialien, die hohen Temperaturen standhalten müssen, ohne sich zu zersetzen, was in vielen industriellen Prozessen unerlässlich ist.

Klebstoffe

Die Rolle der Verbindung bei der Synthese von selbstvernetzenden Terpolymeren deutet auf ihre potenzielle Anwendung bei der Entwicklung von Klebstoffen hin . Klebstoffe benötigen Robustheit und Haltbarkeit, die durch die thermische Stabilität und die Vernetzungseigenschaften von Terpolymeren, die aus this compound gewonnen werden, verliehen werden können.

Beschichtungsmaterialien

Es wurde berichtet, dass Terpolymere auf Basis von this compound eine hervorragende thermische Stabilität und antimikrobielle Aktivität aufweisen, wodurch sie sich für den Einsatz in Beschichtungsmaterialien eignen . Diese Beschichtungen können auf verschiedene Oberflächen aufgebracht werden, um vor mikrobiellem Wachstum zu schützen, was besonders in Gesundheitseinrichtungen von Vorteil ist.

Halbleiteranwendungen

Die Synthese von funktionalen Terpolymeren aus this compound deutet auf ihre potenzielle Anwendung in der Halbleiterindustrie hin . Halbleiter sind das Rückgrat der modernen Elektronik, und Materialien mit hoher thermischer Stabilität werden benötigt, um die Zuverlässigkeit und Langlebigkeit von elektronischen Bauteilen zu gewährleisten.

Katalysatoren

Terpolymere, die this compound enthalten, wurden für ihren Einsatz als Katalysatoren untersucht . Katalysatoren sind Stoffe, die chemische Reaktionen beschleunigen, ohne im Prozess verbraucht zu werden, und die Stabilität dieser Terpolymere kann die Effizienz verschiedener industrieller chemischer Prozesse verbessern.

Flammhemmende Fasern

Obwohl direkte Anwendungen von this compound in flammhemmenden Fasern nicht explizit erwähnt werden, deutet die thermische Stabilität seiner abgeleiteten Terpolymere auf potenzielle Forschungswege in diesem Bereich hin . Flammhemmende Fasern sind für die Sicherheit in verschiedenen Industrien unerlässlich, darunter die Feuerwehr und die Luftfahrt.

Ionenaustauscherharze

Die Beteiligung der Verbindung an der Synthese von Terpolymeren mit potenziellen Ionenaustauschkapazitäten weist auf ihre Anwendung in Wasseraufbereitungs- und chemischen Trennungsprozessen hin . Ionenaustauscherharze werden verwendet, um unerwünschte Ionen aus Lösungen zu entfernen und durch Ionen aus den Harzen zu ersetzen.

Biologische Aktivität

Pyridin-oxime, einschließlich Derivaten wie this compound, wurden auf ihre biologische Aktivität untersucht. Es ist bekannt, dass sie eine Reihe von biologischen Eigenschaften aufweisen, die in pharmazeutischen Anwendungen genutzt werden können . Die Erforschung dieser Verbindungen in der Arzneimittelentwicklung könnte zu neuen Behandlungen für verschiedene Krankheiten führen.

Safety and Hazards

Zukünftige Richtungen

Oximes, including 4-Acetylpyridine oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are expected to focus on methodologies based on oxime starting materials .

Wirkmechanismus

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .

Result of Action

Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .

Biochemische Analyse

Biochemical Properties

4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by 4-acetylpyridine oxime helps restore its normal function, thereby mitigating the toxic effects of organophosphates .

Cellular Effects

The effects of 4-acetylpyridine oxime on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, 4-acetylpyridine oxime has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .

Molecular Mechanism

At the molecular level, 4-acetylpyridine oxime exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-acetylpyridine oxime have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 4-acetylpyridine oxime can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .

Dosage Effects in Animal Models

The effects of 4-acetylpyridine oxime vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-Acetylpyridine oxime is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, 4-acetylpyridine oxime is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-acetylpyridine oxime is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .

Eigenschaften

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: 4-Acetylpyridine oxime (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of 4-acetylpyridine oxime and how have these been investigated?

A: Research has demonstrated that 4-acetylpyridine oxime exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of 4-acetylpyridine oxime-based polymers?

A: The thermal stability of terpolymers incorporating 4-acetylpyridine oxime has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on 4-acetylpyridine oxime derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on 4-acetylpyridine oxime derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)